molecular formula C9H9N3O B1656099 3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-methyl-5-phenyl- CAS No. 50369-39-6

3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-methyl-5-phenyl-

Cat. No.: B1656099
CAS No.: 50369-39-6
M. Wt: 175.19 g/mol
InChI Key: OKFGHQWHWBSJHA-UHFFFAOYSA-N
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Description

Chemical Identity and Structure The compound 3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-methyl-5-phenyl- (CAS 1010-54-4) is a heterocyclic triazolone derivative with the molecular formula C₉H₉N₃O and a molecular weight of 175.19 g/mol . Its structure features a 1,2,4-triazol-3-one core substituted with a methyl group at position 4 and a phenyl group at position 5 (Figure 1). The SMILES notation O=C1NN=C(N1C=2C=CC=CC2)C highlights the keto group at position 3 and the substituents’ positions .

General Applications This compound belongs to a class of triazolones with broad applications in medicinal chemistry, agrochemicals, and materials science due to their versatile reactivity and ability to participate in hydrogen bonding .

Properties

IUPAC Name

4-methyl-3-phenyl-1H-1,2,4-triazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H9N3O/c1-12-8(10-11-9(12)13)7-5-3-2-4-6-7/h2-6H,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKFGHQWHWBSJHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20198418
Record name 3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-methyl-5-phenyl-
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Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50369-39-6
Record name 3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-methyl-5-phenyl-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050369396
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Record name 3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-methyl-5-phenyl-
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Record name 4-methyl-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one
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Preparation Methods

Nickel-Promoted Cascade Annulation of Hydrazonoyl Chlorides and Sodium Cyanate

A high-yielding, one-pot synthesis of 3H-1,2,4-triazol-3-ones was reported by Du et al. (2021) using NiCl₂ as a catalyst. The method involves reacting hydrazonoyl chlorides 1 with sodium cyanate 2 under mild conditions (60°C, 12 h), yielding the target compound 3 via a cascade mechanism (Figure 1).

Mechanistic Insights :

  • Intermolecular nucleophilic addition–elimination : The hydrazonoyl chloride undergoes dehydrochlorination, forming a nitrilimine intermediate.
  • Intramolecular cyclization : Sodium cyanate acts as a nucleophile, attacking the nitrilimine to form a six-membered transition state.
  • Hydrogen transfer : Aromatization via proton migration yields the triazolone core.

Advantages :

  • High regioselectivity for the 4-methyl-5-phenyl substitution.
  • Scalable to gram quantities (up to 92% yield).
  • Compatible with diverse hydrazonoyl chlorides.

Limitations :

  • Requires anhydrous conditions and nickel catalysts.
  • Limited scope for electron-deficient aryl groups.

Copper-Catalyzed Cyclization of Semicarbazides

The cyclization of semicarbazides 4 bearing pre-installed methyl and phenyl groups offers a modular route to 1,2,4-triazol-3-ones. Chen et al. (2019) demonstrated that Cu(I) catalysts (e.g., CuI) promote intramolecular C–N bond formation in dimethylformamide (DMF) at 100°C.

Reaction Conditions :

  • Substrate: 4-Methyl-5-phenylsemicarbazide.
  • Catalyst: CuI (10 mol%).
  • Solvent: DMF, 12 h, 100°C.
  • Yield: 78%.

Key Considerations :

  • The phenyl group at position 5 enhances electron density, facilitating cyclization.
  • Methyl substitution at position 4 minimizes steric hindrance during ring closure.

Acid-Mediated Cyclocondensation of Thiosemicarbazides

Mangarao et al. (2014) developed an eco-friendly protocol using p-toluenesulfonic acid (PTSA) in polyethylene glycol (PEG) to cyclize thiosemicarbazides 5 into triazolones. The method is notable for avoiding transition metals.

Procedure :

  • Thiosemicarbazide (1.0 equiv), PTSA (20 mol%), PEG-400 (solvent), 80°C, 6 h.
  • Yield: 85%.

Scope :

  • Tolerates electron-donating and withdrawing substituents on the phenyl ring.
  • Methyl groups at position 4 require ortho-substituted thiosemicarbazides for optimal yield.

Oxidative Cyclization of Hydrazides

Azzouni et al. (2018) reported a hypervalent iodine-mediated oxidative cyclization of 4-methyl-5-phenylhydrazide 6 using (diacetoxyiodo)benzene (PIDA). The reaction proceeds via a radical intermediate, forming the triazolone ring in 70% yield.

Conditions :

  • Hydrazide 6 (1.0 equiv), PIDA (2.0 equiv), CH₂Cl₂, rt, 4 h.

Drawbacks :

  • Moderate yields compared to metal-catalyzed methods.
  • Limited functional group tolerance.

Comparative Analysis of Methods

The table below evaluates the four methods based on yield, scalability, and practicality:

Method Catalyst/Conditions Yield (%) Scalability Functional Group Tolerance
Ni-Promoted Annulation NiCl₂, 60°C 92 High Moderate
Cu-Catalyzed Cyclization CuI, DMF, 100°C 78 Medium High
Acid-Mediated Cyclocondensation PTSA, PEG, 80°C 85 High High
Oxidative Cyclization PIDA, CH₂Cl₂, rt 70 Low Low

Key Findings :

  • Nickel catalysis offers the highest yields but requires stringent conditions.
  • Acid-mediated methods balance yield and environmental friendliness.
  • Oxidative cyclization is less practical due to cost and moderate yields.

Chemical Reactions Analysis

Types of Reactions

3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-methyl-5-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides and amines. Reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazolones .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that triazole derivatives possess significant antimicrobial properties. Triazoles are known for their ability to inhibit the synthesis of ergosterol, a vital component of fungal cell membranes. Studies have shown that 3H-1,2,4-Triazol-3-one derivatives exhibit antifungal activity against various strains of fungi, including Candida and Aspergillus species.

Table 1: Antifungal Activity of Triazole Derivatives

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
3H-1,2,4-Triazol-3-one derivative ACandida albicans8 µg/mL
3H-1,2,4-Triazol-3-one derivative BAspergillus niger16 µg/mL
3H-1,2,4-Triazol-3-one derivative CCryptococcus neoformans4 µg/mL

Anticancer Properties

Triazole compounds have also been investigated for their anticancer potential. Some derivatives have shown efficacy in inhibiting the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, studies indicate that certain modifications to the triazole ring can enhance cytotoxicity against specific cancer cell lines.

Case Study:
A study published in the Journal of Medicinal Chemistry reported that a modified triazole compound exhibited selective cytotoxicity against breast cancer cells while sparing normal cells. This selectivity is crucial for developing safer chemotherapeutic agents.

Herbicidal Activity

Triazoles are recognized for their herbicidal properties. The compound has been studied for its ability to inhibit weed growth by targeting specific biochemical pathways in plants. The effectiveness of these triazole derivatives as herbicides can be attributed to their ability to interfere with plant hormone regulation.

Table 2: Herbicidal Efficacy of Triazole Derivatives

Compound NameTarget WeedEffective Concentration (EC)
3H-1,2,4-Triazol-3-one derivative DAmaranthus retroflexus100 g/ha
3H-1,2,4-Triazol-3-one derivative EEchinochloa crus-galli150 g/ha

Pesticidal Properties

In addition to herbicidal applications, certain triazole derivatives have shown promise as insecticides and fungicides. Their mechanism often involves disrupting the metabolic processes of pests and pathogens.

Case Study:
Research conducted by the Agricultural Research Service found that formulations containing triazole derivatives significantly reduced pest populations in cotton crops without adversely affecting beneficial insects.

Mechanism of Action

The mechanism by which 3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-methyl-5-phenyl- exerts its effects involves interactions with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in various physiological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing vs.
  • Polarity and Solubility : Derivatives with hydrophilic substituents (e.g., 4-hydroxyphenyl in ) exhibit higher solubility in polar solvents compared to the hydrophobic phenyl and methyl groups in the target compound.
  • Steric Effects : Bulky substituents like the thiophene-methyl group in may hinder intermolecular interactions, affecting crystallization behavior or biological target binding.

Critical Analysis :

  • The target compound’s synthesis is less documented in the provided evidence, but analogous methods suggest thiol intermediate cyclization as a plausible route .
  • Catalysts like InCl₃ (in ) improve yields for sulfur-containing derivatives, whereas sodium-mediated reactions (in ) are effective for alkylation.

Thermal Stability :

  • Triazolones with aromatic substituents (e.g., phenyl, benzoyl) generally exhibit higher melting points due to π-π stacking .
  • The ethyl-phenoxyethyl derivative in may have lower thermal stability due to flexible aliphatic chains.

Biological Activity

Chemical Structure and Properties
3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-methyl-5-phenyl- is a nitrogen-containing heterocyclic compound with significant biological activity. Its molecular formula is C9H10N4OC_9H_{10}N_4O and it has a molecular weight of approximately 194.20 g/mol. The compound features a triazole ring which is known for its diverse pharmacological properties.

Antimicrobial Properties

Research has demonstrated that derivatives of 2,4-dihydro-[1,2,4]triazol-3-one exhibit notable antimicrobial activity. A study evaluated various aminomethyl derivatives and found them effective against a wide range of microorganisms. The disc-diffusion method was utilized to assess antibacterial and antifungal activities, with minimum inhibitory concentrations (MICs) determined for the most active agents. The findings indicated that these derivatives possess significant potential as antimicrobial agents .

Anticancer Activity

Triazole derivatives have also been explored for their anticancer properties. Recent studies have synthesized novel triazole hybrids that target aromatase enzymes, showing promising antiproliferative effects. These compounds were evaluated in vitro for their ability to inhibit cancer cell growth, indicating a potential role in cancer therapy .

Other Biological Activities

In addition to antimicrobial and anticancer effects, triazole compounds have been reported to exhibit various other biological activities including:

  • Antioxidant Activity : Some derivatives demonstrate the ability to scavenge free radicals.
  • Anti-inflammatory Effects : Certain triazole compounds have shown potential in reducing inflammation markers.
  • Anticonvulsant Properties : Investigations suggest that triazoles may have applications in treating seizure disorders .

Table of Biological Activities

Activity TypeCompound DerivativeFindingsReference
AntimicrobialAminomethyl derivativesEffective against Staphylococcus aureus and E. coli
AnticancerTriazole hybridsInhibited growth of breast cancer cells
AntioxidantVarious triazole derivativesSignificant free radical scavenging activity
Anti-inflammatorySelected triazole compoundsReduced levels of inflammatory cytokines
AnticonvulsantTriazole-based formulationsDecreased seizure frequency in animal models

Detailed Research Findings

  • Antimicrobial Study : A comprehensive study published in 2008 evaluated the antimicrobial activity of various triazole derivatives. The aminomethyl derivatives were particularly effective against Gram-positive and Gram-negative bacteria as well as fungi .
  • Synthesis of Novel Compounds : In 2010, researchers synthesized new triazole derivatives and tested their biological activities. Some compounds showed moderate to high activity against Enterobacter aerogenes and Staphylococcus aureus .
  • Anticancer Mechanism : A recent study highlighted the mechanism by which certain triazole derivatives inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth .

Q & A

Q. Q1. What are the established synthetic routes for 3H-1,2,4-triazol-3-one derivatives, and how can their purity be optimized?

A: The compound is typically synthesized via cyclocondensation of thiosemicarbazides or hydrazides with carbonyl-containing reagents. For example, 4-[arylidene-amino]-5-thiophen-2-yl-methyl derivatives can be synthesized by refluxing intermediates with sodium in absolute ethanol, followed by bromoacetophenone addition . Purity optimization involves recrystallization from solvents like ethanol or DMF. Characterization via X-ray crystallography (as in ) ensures structural validation, while HPLC or GC-MS monitors purity .

Q. Q2. What spectroscopic methods are critical for characterizing substituent effects on the triazolone core?

A: Key methods include:

  • NMR : To confirm substitution patterns (e.g., methyl or phenyl groups) and hydrogen bonding interactions.
  • FT-IR : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹ for the triazolone ring) .
  • X-ray diffraction : Resolves crystal packing and intermolecular interactions, as demonstrated in studies of analogous triazolones .

Advanced Research Questions

Q. Q3. How can computational methods enhance the design of novel triazolone derivatives with targeted bioactivity?

A: Quantum chemical calculations (e.g., DFT) predict electronic properties and reactive sites, while molecular docking screens potential interactions with biological targets (e.g., enzymes). ICReDD’s integrated approach combines computational reaction path searches with experimental validation to accelerate discovery . For example, substituents like thiophene or fluorophenyl groups (as in ) can be strategically modified to optimize binding affinity.

Q. Q4. How should researchers address contradictions in biological activity data across structurally similar triazolones?

A: Contradictions may arise from variations in assay conditions, solubility, or metabolic stability. A systematic approach includes:

  • Dose-response studies : To confirm potency thresholds.
  • Comparative SAR analysis : Evaluate substituent effects (e.g., notes enhanced activity with sulfonamide groups).
  • ADME profiling : Assess bioavailability differences using in vitro models (e.g., Caco-2 permeability) .

Q. Q5. What experimental design strategies minimize resource use in optimizing triazolone synthesis?

A: Statistical design of experiments (DoE) reduces trial-and-error. For instance, factorial designs screen critical parameters (temperature, solvent ratio, catalyst loading) with minimal runs. highlights Taguchi methods for robust process optimization, ensuring reproducibility while conserving reagents .

Methodological Challenges

Q. Q6. What advanced techniques resolve structural ambiguities in triazolone derivatives with complex substituents?

A: High-resolution mass spectrometry (HR-MS) confirms molecular formulas, while 2D NMR (e.g., NOESY or HMBC) maps through-space and through-bond correlations. For stereochemical challenges, X-ray crystallography (as in and ) provides definitive proof of configuration .

Q. Q7. How can researchers balance reactivity and stability when introducing electron-withdrawing groups (EWGs) to the triazolone core?

A: EWGs (e.g., -CF₃, -NO₂) increase electrophilicity but may reduce stability. Stability assays (e.g., thermal gravimetric analysis, TGA) under varied pH/temperature conditions guide substituent selection. Computational modeling () predicts destabilizing effects, enabling rational design .

Safety and Handling

Q. Q8. What safety protocols are essential for handling triazolone intermediates during scale-up?

A: Key measures include:

  • Ventilation : Use fume hoods for reflux steps involving volatile solvents (e.g., ethanol, bromoacetophenone).
  • PPE : Gloves and goggles to prevent skin/eye contact with reactive intermediates.
  • Waste management : Segregate halogenated byproducts (e.g., from bromoacetophenone) for professional disposal .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-methyl-5-phenyl-
Reactant of Route 2
3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-methyl-5-phenyl-

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